molecular formula C14H8Cl2F3NO3S B14541185 N-[3-(3,4-Dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide CAS No. 62261-68-1

N-[3-(3,4-Dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14541185
CAS No.: 62261-68-1
M. Wt: 398.2 g/mol
InChI Key: NFQNUGDMHJRMMB-UHFFFAOYSA-N
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Description

N-[3-(3,4-Dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-Dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to ensure complete conversion . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-Dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its trifluoromethanesulfonamide group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific applications .

Properties

CAS No.

62261-68-1

Molecular Formula

C14H8Cl2F3NO3S

Molecular Weight

398.2 g/mol

IUPAC Name

N-[3-(3,4-dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C14H8Cl2F3NO3S/c15-11-5-4-9(7-12(11)16)13(21)8-2-1-3-10(6-8)20-24(22,23)14(17,18)19/h1-7,20H

InChI Key

NFQNUGDMHJRMMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C(F)(F)F)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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